Cas no 68588-39-6 (6-Chloro-N-ethylpyridazin-3-amine)

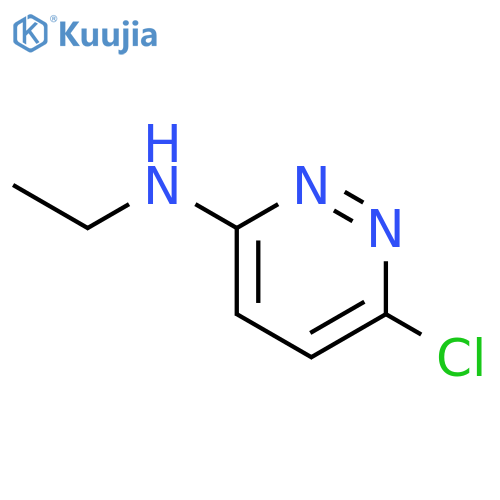

68588-39-6 structure

商品名:6-Chloro-N-ethylpyridazin-3-amine

6-Chloro-N-ethylpyridazin-3-amine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-N-ethylpyridazin-3-amine

- 3-CHLORO-6-(ETHYLAMINO)PYRIDAZINE

- 3-Chloro-6-ethylaminopyridazine

- 3-Pyridazinamine,6-chloro-N-ethyl-

- 6-Chlor-3-ethylamino-pyridazin

- 6-chloro-N-ethyl-3-pyridazinamine

- CS-0152019

- SY065381

- (6-Chloropyridazin-3-yl)ethylamine

- AS-61570

- SCHEMBL12895544

- DTXSID70498657

- AKOS002982540

- EN300-1238171

- 68588-39-6

- FT-0679444

- A836193

- F3266-0104

- AM101141

- (6-Chloro-pyridazin-3-yl)-ethyl-amine

- MFCD08363097

- 6-Chloro-N-ethyl-3-aminopyridazine

- STK505667

- ALBB-008934

- DB-000186

-

- MDL: MFCD08363097

- インチ: InChI=1S/C6H8ClN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10)

- InChIKey: STAKPHFAQGICDI-UHFFFAOYSA-N

- ほほえんだ: CCN=C1C=CC(=NN1)Cl

計算された属性

- せいみつぶんしりょう: 157.04100

- どういたいしつりょう: 157.0406750g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 99

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 37.8Ų

じっけんとくせい

- 密度みつど: 1.273

- ゆうかいてん: 127-128 ºC

- PSA: 37.81000

- LogP: 1.63480

6-Chloro-N-ethylpyridazin-3-amine セキュリティ情報

6-Chloro-N-ethylpyridazin-3-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-N-ethylpyridazin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BW681-1g |

6-Chloro-N-ethylpyridazin-3-amine |

68588-39-6 | 97% | 1g |

135.0CNY | 2021-08-04 | |

| Enamine | EN300-1238171-0.1g |

6-chloro-N-ethylpyridazin-3-amine |

68588-39-6 | 95% | 0.1g |

$21.0 | 2023-07-09 | |

| Enamine | EN300-1238171-1.0g |

6-chloro-N-ethylpyridazin-3-amine |

68588-39-6 | 95% | 1.0g |

$60.0 | 2023-07-09 | |

| Enamine | EN300-1238171-5.0g |

6-chloro-N-ethylpyridazin-3-amine |

68588-39-6 | 95% | 5.0g |

$120.0 | 2023-07-09 | |

| Enamine | EN300-1238171-10.0g |

6-chloro-N-ethylpyridazin-3-amine |

68588-39-6 | 95% | 10.0g |

$194.0 | 2023-07-09 | |

| abcr | AB468849-250mg |

6-Chloro-N-ethylpyridazin-3-amine; min. 95% |

68588-39-6 | 250mg |

€94.20 | 2023-09-03 | ||

| Chemenu | CM110738-25g |

6-chloro-N-ethylpyridazin-3-amine |

68588-39-6 | 95% | 25g |

$*** | 2023-05-29 | |

| abcr | AB468849-5 g |

6-Chloro-N-ethylpyridazin-3-amine; min. 95% |

68588-39-6 | 5g |

€295.10 | 2023-07-18 | ||

| Life Chemicals | F3266-0104-1g |

6-chloro-N-ethylpyridazin-3-amine |

68588-39-6 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| abcr | AB468849-25 g |

6-Chloro-N-ethylpyridazin-3-amine; min. 95% |

68588-39-6 | 25g |

€795.70 | 2023-07-18 |

6-Chloro-N-ethylpyridazin-3-amine 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

68588-39-6 (6-Chloro-N-ethylpyridazin-3-amine) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68588-39-6)6-Chloro-N-ethylpyridazin-3-amine

清らかである:99%/99%

はかる:25g/100g

価格 ($):167.0/403.0